molecular formula C10H14N2O2 B13183693 N-(2-Aminoethyl)-2-phenoxyacetamide

N-(2-Aminoethyl)-2-phenoxyacetamide

Cat. No.: B13183693
M. Wt: 194.23 g/mol
InChI Key: QMEYHMGPFYXWNU-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-phenoxyacetamide is an organic compound that features an aminoethyl group attached to a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:

    Starting Materials: 2-phenoxyacetic acid and ethylenediamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to promote amide bond formation.

    Procedure: The 2-phenoxyacetic acid is first converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with ethylenediamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenoxyacetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group.

    N-(2-Aminoethyl)glycine: Contains a glycine backbone instead of a phenoxyacetamide moiety.

    N-(2-Aminoethyl)acetamide: Lacks the phenoxy group, making it less hydrophobic.

Uniqueness

N-(2-Aminoethyl)-2-phenoxyacetamide is unique due to the presence of both an aminoethyl group and a phenoxyacetamide moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(2-aminoethyl)-2-phenoxyacetamide

InChI

InChI=1S/C10H14N2O2/c11-6-7-12-10(13)8-14-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)

InChI Key

QMEYHMGPFYXWNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN

Origin of Product

United States

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